3-(5-Fluoropyridin-2-yl)thiazolidine

Description

3-(5-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine core fused with a 5-fluoropyridinyl substituent. Thiazolidines are five-membered saturated rings containing nitrogen and sulfur atoms, widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The incorporation of a fluorinated pyridine moiety enhances the compound’s electronic profile and bioavailability, making it a promising candidate for drug discovery. Fluorine substitution is known to improve metabolic stability and binding affinity to biological targets, which is critical in optimizing therapeutic efficacy .

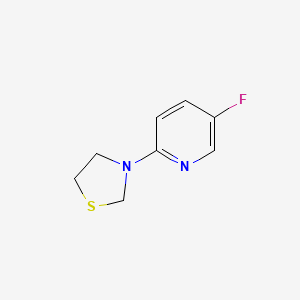

Structure

2D Structure

Properties

IUPAC Name |

3-(5-fluoropyridin-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHUKFOLYYFCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)thiazolidine typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with cysteamine hydrochloride under mild conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the thiazolidine ring . The reaction can be carried out in the presence of a base such as triethylamine, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.

Reduction: The compound can be reduced to yield dihydrothiazolidines.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Thiazolidinones

Reduction: Dihydrothiazolidines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including 3-(5-Fluoropyridin-2-yl)thiazolidine, as promising candidates for anticancer therapies. Research indicates that modifications to thiazolidine structures can enhance their efficacy against various cancer cell lines. For instance, compounds bearing thiazolidine-2,4-dione structures have been synthesized and tested for their ability to inhibit key signaling pathways involved in tumor growth, such as VEGFR-2 and EGFR pathways .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.06 | VEGFR-2 Inhibition |

| 4-Thiazolidinone Hybrid | MCF-7 (Breast Cancer) | 1.9 | Induces Apoptosis |

| Thiazolidine Derivative | HepG2 (Liver Cancer) | 0.03 | Tyrosine Kinase Inhibition |

Mechanism Insights

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that some thiazolidine derivatives can downregulate matrix metalloproteinase expression, which is crucial for tumor invasion and metastasis . Additionally, they may stabilize inactive conformations of key kinases involved in cancer progression .

Drug Design and Development

Structure-Activity Relationship Studies

The design of new thiazolidine derivatives often relies on structure-activity relationship (SAR) studies. By systematically modifying various components of the thiazolidine core, researchers can optimize binding affinities and selectivity towards specific targets. For instance, the introduction of different substituents on the pyridine ring has been shown to significantly affect the compound's biological activity .

Computational Docking Studies

In silico docking studies have been employed to predict the binding modes of this compound with target proteins. These studies provide insights into how structural modifications can enhance binding affinity and specificity, guiding the design of more potent derivatives .

Case Studies

Case Study: Thiazolidine Derivatives in Clinical Trials

A recent case study examined a series of thiazolidine derivatives that entered clinical trials for cancer treatment. The study focused on their pharmacokinetic profiles, safety assessments, and preliminary efficacy results. Notably, several derivatives exhibited favorable absorption and distribution characteristics, leading to promising outcomes in early-phase trials .

Case Study: Comparative Efficacy Analysis

Another case study compared the efficacy of thiazolidine-based compounds against standard chemotherapeutic agents like doxorubicin. The results indicated that certain thiazolidine derivatives not only matched but sometimes exceeded the efficacy of established treatments in specific cancer types, particularly when used in combination therapies .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene–Thiazolidine Hybrids

Thiophene-containing thiazolidine derivatives, such as thiophen-2-iminothiazolidine, have demonstrated potent inhibitory activity against Trypanosoma cruzi enzymes like cruzain, with IC50 values as low as 2.4 µM . The fluoropyridine group may offer improved pharmacokinetic properties compared to thiophene derivatives, which often suffer from rapid hepatic clearance .

4-Thiazolidinones with Pyrazole/Pyrazoline Moieties

4-Thiazolidinones substituted with pyrazole or pyrazoline groups (e.g., 2-imino-4-thiazolidinones) exhibit broad-spectrum antimicrobial activity. For example, benzothiazole-conjugated 4-thiazolidinones show MIC values of 15.6–125 µg/mL against E. coli and C. albicans . The 5-fluoropyridinyl group in 3-(5-Fluoropyridin-2-yl)thiazolidine may enhance target specificity compared to pyrazole derivatives, as fluorine’s electronegativity can strengthen hydrogen bonding with microbial enzymes .

Fluorinated Thiazolidine Inhibitors

A structurally optimized thiazolidine derivative, 3-((Z)-5-(4-Fluorobenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene) amino benzoic acid, exhibits nanomolar inhibition (IC50 = 19 nM) against cysteine synthase (CysK), a critical enzyme in bacterial metabolism .

Structural and Functional Data Comparison

Table 1: Key Comparative Data of Thiazolidine Derivatives

Key Observations :

- Electron-Withdrawing Groups : Fluorine substitution in both benzylidene and pyridinyl derivatives enhances binding to enzymes via polar interactions. For example, the para-fluorine in benzylidene derivatives is critical for CysK inhibition , while the 5-fluoropyridinyl group may improve solubility and target engagement.

- Ring Conformation : Thiazolidine ring puckering, as seen in penicillin sulfoxide derivatives, significantly impacts biological activity. Conformational rigidity induced by fluoropyridine could stabilize interactions with enzymes compared to more flexible thiophene hybrids .

Biological Activity

3-(5-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound that combines a thiazolidine ring with a fluoropyridine moiety. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications span various fields, including oncology, cardiovascular diseases, and enzyme inhibition.

Chemical Structure and Synthesis

The molecular formula of this compound is CHFNS. The synthesis typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with cysteamine hydrochloride, leading to the formation of the thiazolidine ring through an imine intermediate .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in inhibition of enzymatic activity .

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.23 | Apoptosis induction |

| HepG2 | 0.27 | Cell cycle arrest at G2/M |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a selective inhibitor of certain proteases and kinases, which are crucial in cancer progression and inflammation .

3. Cardiovascular Effects

Preclinical studies suggest that compounds similar to this compound may modulate cardiovascular functions by targeting purinergic receptors. This mechanism could be beneficial in treating conditions associated with sympathetic nervous system overactivity .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to A549 cells over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent against lung cancer.

Case Study 2: Enzyme Interaction

A study focused on the binding interactions between this compound and specific kinases revealed that it effectively inhibits kinase activity through competitive inhibition. This finding supports its role as a lead compound for further drug development targeting kinase-related pathways.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Thiazolidine | Basic thiazolidine structure | Moderate enzyme inhibition |

| Thiazolidinone | Oxidized form of thiazolidine | Enhanced anticancer properties |

| Fluoropyridine | Pyridine without thiazolidine | Limited biological activity |

This compound stands out due to its combined structural features, which enhance both biological activity and chemical stability compared to its analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for 3-(5-Fluoropyridin-2-yl)thiazolidine to improve yield and purity?

- Methodological Approach : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, factorial designs can identify interactions between variables like reaction time and catalyst loading .

- Key Considerations : Monitor intermediates via HPLC or NMR to track reaction progression. Evidence from similar thiazole-pyridine hybrids suggests that continuous flow reactors enhance reproducibility and purity in multi-step syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Core Methods :

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in thiazolo[5,4-b]pyridine derivatives .

- High-resolution mass spectrometry (HRMS) and ²⁹Si NMR (if applicable) for molecular weight and fluoropyridine moiety analysis.

- Supplementary Data : Computational spectroscopy (e.g., DFT-based IR/Raman predictions) can validate experimental spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Essential Practices :

- Use EN 374-certified gloves and flame-retardant lab coats to prevent skin contact .

- Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks.

- Emergency Measures : Pre-test glove compatibility with solvents (e.g., DMF, THF) using permeation tests .

Advanced Research Questions

Q. How can computational modeling accelerate the design of novel derivatives of this compound?

- Strategy : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict regioselectivity in fluoropyridine functionalization. ICReDD’s integrated computational-experimental workflows demonstrate success in reaction path optimization .

- Case Study : For similar trifluoromethyl-thiazolo pyridines, computational docking identified potential kinase inhibitors, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound analogs?

- Framework :

Meta-analysis of assay conditions (e.g., cell line variability, solvent effects).

Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).

- Example : Discrepancies in thiazolidinedione bioactivity were traced to impurities in early synthetic batches, highlighting the need for rigorous HPLC purity checks (>98%) .

Q. What advanced reactor designs are suitable for scaling up this compound production while maintaining safety?

- Recommendations :

- Microreactors for exothermic steps (e.g., fluorination) to enhance heat transfer and minimize side reactions .

- Automated process control systems to monitor parameters like pressure and reagent concentration in real time .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic cycles?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.